2-(Acetyloxy)-2-(6-oxo-2,3-dihydropyran-2-yl)-1-phenylethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of goniodiol diacetate can be achieved through various methods. One notable approach involves the enantioselective total synthesis starting from readily available (S)-glycidol . The key step in this synthesis is an oxygen-to-carbon rearrangement of a silyl enol ether linked via an anomeric center, facilitating the rapid and diastereoselective construction of the functionalized system .
Industrial Production Methods: the synthesis of its stereoisomers from yeast-reduction products has been explored, indicating potential scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Goniodiol diacetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is its transformation into isoxazoline derivatives through 1,3-dipolar cycloaddition with different aldoximes .
Common Reagents and Conditions: Common reagents used in the reactions involving goniodiol diacetate include aldoximes for cycloaddition reactions and various oxidizing and reducing agents for other transformations .
Major Products: The major products formed from these reactions include isoxazoline derivatives, which have shown significant cytotoxic activity against various cancer cell lines .
Scientific Research Applications
Goniodiol diacetate has been extensively studied for its cytotoxic properties. It has shown potent activity against a range of mammalian cancerous cell lines, making it a promising candidate for anticancer drug development . Additionally, its derivatives have been explored for their potential in treating other diseases, including bacterial infections .
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds: Similar compounds to goniodiol diacetate include goniodiol, goniodiol 7-acetate, goniodiol 8-acetate, altholactone, and isoaltholactone . These compounds share structural similarities but differ in their functional groups and stereochemistry.
Uniqueness: Goniodiol diacetate stands out due to its potent cytotoxic activity and the ease with which it can be transformed into various bioactive derivatives . Its unique structural features and reactivity make it a valuable compound for medicinal chemistry research.
Properties
IUPAC Name |
[2-acetyloxy-1-(6-oxo-2,3-dihydropyran-2-yl)-2-phenylethyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O6/c1-11(18)21-16(13-7-4-3-5-8-13)17(22-12(2)19)14-9-6-10-15(20)23-14/h3-8,10,14,16-17H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGQHRYXJBODPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1CC=CC(=O)O1)C(C2=CC=CC=C2)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.